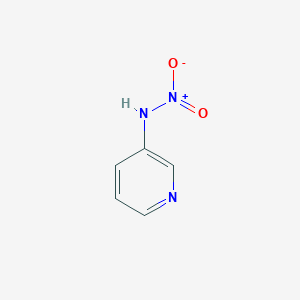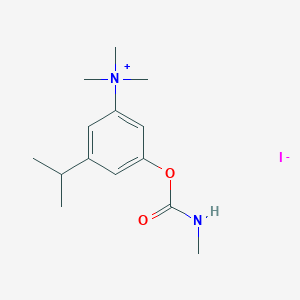
Carbamic acid, methyl-, (3-trimethylammonio-m-cumenyl) ester, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, methyl-, (3-trimethylammonio-m-cumenyl) ester, iodide is a chemical compound that has been widely used in scientific research for its unique properties. It is a quaternary ammonium salt that is commonly referred to as 'MTT' or 'thiazolyl blue.' The compound is used as a colorimetric assay reagent for the measurement of cell viability and proliferation.
作用机制
The exact mechanism of action of MTT is not fully understood. However, it is known that MTT is reduced by mitochondrial dehydrogenases in viable cells, resulting in the formation of a purple formazan product. The reduction of MTT is dependent on the metabolic activity of the cell, and the amount of formazan produced is directly proportional to the number of viable cells in the sample.
生化和生理效应
MTT is a non-toxic reagent that does not affect cell growth or metabolism. However, the assay conditions such as the concentration of MTT and the duration of the assay can affect the results. High concentrations of MTT or prolonged incubation times can lead to false-positive results due to the accumulation of formazan in dead cells.
实验室实验的优点和局限性
The MTT assay has several advantages such as being simple, reliable, and widely used in various fields of research. It is also a cost-effective method for the measurement of cell viability and proliferation. However, the assay has some limitations such as being dependent on the metabolic activity of the cell, and the results can be affected by various factors such as the concentration of MTT and the duration of the assay.
未来方向
There are several future directions for the use of MTT in scientific research. One direction is the development of new MTT analogs that can be used for the measurement of other cellular functions such as apoptosis or oxidative stress. Another direction is the combination of MTT with other assays to provide a more comprehensive analysis of cell viability and proliferation. Finally, the use of MTT in the development of new drugs or therapeutic strategies for the treatment of various diseases is also a promising future direction.
Conclusion:
In conclusion, Carbamic acid, methyl-, (3-trimethylammonio-m-cumenyl) ester, iodide or MTT is a widely used colorimetric assay reagent for the measurement of cell viability and proliferation. The assay is simple, reliable, and widely used in various fields of research such as cancer biology, drug discovery, and toxicology. The synthesis of MTT involves the reaction of MTT bromide with iodine in the presence of trimethylamine. The exact mechanism of action of MTT is not fully understood, but it is known that MTT is reduced by mitochondrial dehydrogenases in viable cells, resulting in the formation of a purple formazan product. The assay has several advantages such as being simple, reliable, and cost-effective, but it also has some limitations such as being dependent on the metabolic activity of the cell. Finally, there are several future directions for the use of MTT in scientific research, such as the development of new MTT analogs or the combination of MTT with other assays to provide a more comprehensive analysis of cell viability and proliferation.
合成方法
The synthesis of MTT involves the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT bromide) with iodine in the presence of trimethylamine. The reaction results in the formation of MTT iodide, which is then purified using various methods such as recrystallization or column chromatography.
科学研究应用
MTT is widely used in scientific research as a colorimetric assay reagent for the measurement of cell viability and proliferation. The assay is based on the reduction of MTT by mitochondrial dehydrogenases in viable cells, resulting in the formation of a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells in the sample. The assay is simple, reliable, and widely used in various fields of research such as cancer biology, drug discovery, and toxicology.
属性
CAS 编号 |
18659-39-7 |
|---|---|
产品名称 |
Carbamic acid, methyl-, (3-trimethylammonio-m-cumenyl) ester, iodide |
分子式 |
C14H23IN2O2 |
分子量 |
378.25 g/mol |
IUPAC 名称 |
trimethyl-[3-(methylcarbamoyloxy)-5-propan-2-ylphenyl]azanium;iodide |
InChI |
InChI=1S/C14H22N2O2.HI/c1-10(2)11-7-12(16(4,5)6)9-13(8-11)18-14(17)15-3;/h7-10H,1-6H3;1H |
InChI 键 |
VLKKIGVQMLSFCX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC(=C1)OC(=O)NC)[N+](C)(C)C.[I-] |
规范 SMILES |
CC(C)C1=CC(=CC(=C1)OC(=O)NC)[N+](C)(C)C.[I-] |
同义词 |
trimethyl-[3-(methylcarbamoyloxy)-5-propan-2-yl-phenyl]azanium iodide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



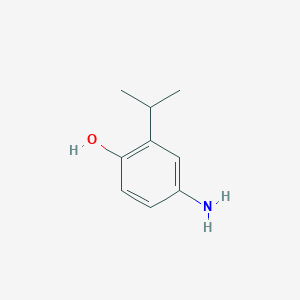
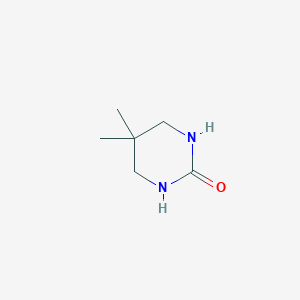
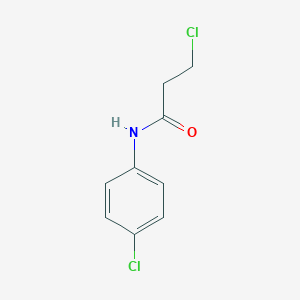



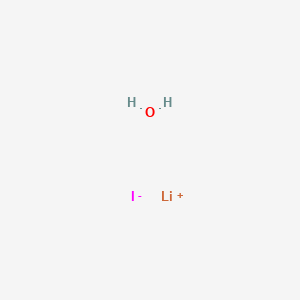
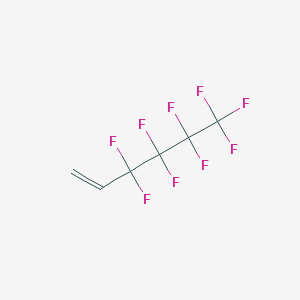
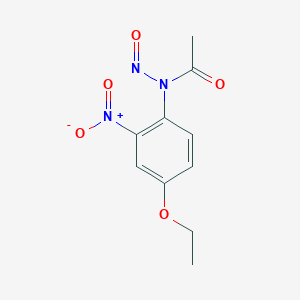
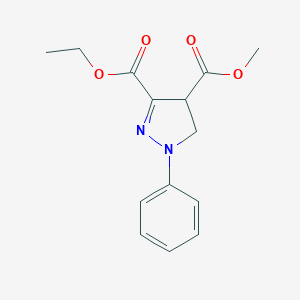
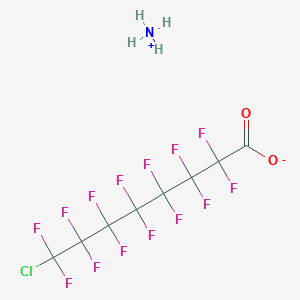
![[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine](/img/structure/B102665.png)

